(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by its methoxy group at the 5th position and dipropylamine substitution at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of the methoxy group at the 5th position is achieved through a methoxylation reaction using methanol and a catalyst.
Amine Substitution: The dipropylamine group is introduced through a nucleophilic substitution reaction, where the amine group replaces a leaving group on the naphthalene ring.
Hydrogenation: The final step involves hydrogenation to reduce the naphthalene ring to a tetrahydronaphthalene structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using palladium or platinum catalysts to achieve efficient hydrogenation.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be further reduced to modify the tetrahydronaphthalene ring.
Substitution: The dipropylamine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Fully saturated naphthalene derivatives.
Substitution Products: Various substituted amines and amides.
Scientific Research Applications
(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- (S)-5-Methoxy-N,N-diethyl-1,2,3,4-tetrahydronaphthalen-2-amine
- (S)-5-Methoxy-N,N-dibutyl-1,2,3,4-tetrahydronaphthalen-2-amine
Uniqueness
(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific dipropylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2S)-5-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-9-10-16-14(13-15)7-6-8-17(16)19-3/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWTXXZVBZBPH-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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